molecular formula C22H25ClN2O5S B3581600 2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B3581600
M. Wt: 465.0 g/mol
InChI Key: ZMBZJLVTLFDBLZ-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic compound known for its potential biological activities. It is characterized by the presence of a chlorophenyl group, a sulfonyl group, a cyclohexylamino group, and a benzodioxin moiety. This compound has been studied for its antimicrobial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves multiple steps. Initially, 2,3-dihydro-1,4-benzodioxin-6-amine reacts with 4-chlorobenzenesulfonyl chloride in an alkaline aqueous medium to form an intermediate . This intermediate is then treated with various substituted anilines in the presence of bromoacetyl bromide to yield the final product . The reaction is typically carried out in dimethylformamide (DMF) as the solvent, with lithium hydride as the base and activator .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product at a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been explored for several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating infections.

    Industry: Could be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It may also inhibit specific enzymes critical for microbial survival .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Share the sulfonyl group and exhibit antimicrobial properties.

    Benzodioxin derivatives: Contain the benzodioxin moiety and are known for various biological activities.

Uniqueness

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its specific combination of functional groups, which contribute to its potent antimicrobial and antifungal activities. The presence of the cyclohexylamino group further enhances its biological efficacy compared to other similar compounds .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O5S/c23-16-6-9-19(10-7-16)31(27,28)25(18-4-2-1-3-5-18)15-22(26)24-17-8-11-20-21(14-17)30-13-12-29-20/h6-11,14,18H,1-5,12-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBZJLVTLFDBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 6
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2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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